molecular formula C5H11ClF3NS B15095460 N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride

N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride

Cat. No.: B15095460
M. Wt: 209.66 g/mol
InChI Key: TUEGEMIHAGTKNU-UHFFFAOYSA-N
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Description

N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a fluorinated amine hydrochloride characterized by an ethylamine backbone substituted with a trifluoromethylthio (-S-CF₃) group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C5H11ClF3NS

Molecular Weight

209.66 g/mol

IUPAC Name

N-ethyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H

InChI Key

TUEGEMIHAGTKNU-UHFFFAOYSA-N

Canonical SMILES

CCNCCSC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiourea are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted ammonium salts depending on the nucleophile used.

Scientific Research Applications

Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group imparts unique electronic and steric properties to the compound, enhancing its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Comparison with Similar Compounds

Ethylamine, 2,2,2-Trifluoro-, Hydrochloride (CAS 373-88-6)

Structural Differences :

  • Substituent : Contains a trifluoroethyl (-CF₃CH₂) group instead of a trifluoromethylthio (-S-CF₃) group.
  • Key Properties :
    • Higher polarity due to the absence of sulfur.
    • Reduced lipophilicity (logP ~1.2 vs. estimated ~2.5 for the target compound) .

      Functional Impact :

2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)

Structural Differences :

  • Substituent : Chloride (-Cl) replaces the trifluoromethylthio group.
  • Key Properties :
    • Molecular formula: C₆H₁₅Cl₂N (vs. ~C₅H₁₁ClF₃NS for the target compound).
    • Melting point: ~227–230°C .

      Functional Impact :
  • The target compound’s -S-CF₃ group reduces electrophilicity, improving safety profiles .

Diethylamine Hydrochloride (CAS 660-68-4)

Structural Differences :

  • Simpler Backbone : Lacks both the trifluoromethylthio and ethyl extensions.
  • Key Properties :
    • Molecular weight: 109.6 g/mol (vs. ~220–250 g/mol for the target compound).
    • Melting point: 227–230°C .

      Functional Impact :
  • Lower lipophilicity (logP ~0.5) limits membrane permeability. The target compound’s -S-CF₃ group enhances blood-brain barrier penetration, making it more suitable for CNS-targeting drugs .

N-Methyl-2,2,2-Trifluoroethylamine Hydrochloride

Structural Differences :

  • Substituent : Trifluoroethyl (-CF₃CH₂) group instead of -S-CF₃; methyl vs. ethyl amine.
  • Key Properties :
    • Molecular formula: C₃H₇ClF₃N (vs. ~C₅H₁₁ClF₃NS for the target compound).
    • Molecular weight: 149.54 g/mol .

      Functional Impact :

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent logP (Estimated) Melting Point (°C)
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine HCl ~C₅H₁₁ClF₃NS ~220–250 -S-CF₃ ~2.5 N/A
Ethylamine, 2,2,2-Trifluoro-, HCl C₂H₅ClF₃N 147.5 -CF₃CH₂ ~1.2 N/A
2-(N,N-Diethylamino)ethyl Chloride HCl C₆H₁₅Cl₂N 196.1 -Cl ~1.8 227–230
Diethylamine HCl C₄H₁₂ClN 109.6 None ~0.5 227–230
N-Methyl-2,2,2-Trifluoroethylamine HCl C₃H₇ClF₃N 149.54 -CF₃CH₂ ~1.0 N/A

Research Findings and Implications

  • Lipophilicity and Bioavailability: The -S-CF₃ group in the target compound significantly increases logP compared to non-sulfur analogs, enhancing membrane permeability and oral bioavailability .
  • Metabolic Stability : Thioether groups are susceptible to oxidation, but the electron-withdrawing CF₃ group may slow this process, balancing stability and metabolic clearance .
  • Receptor Interactions: Fluorine’s electronegativity reduces amine basicity, altering protonation states and receptor binding. For example, trifluoromethylthio derivatives may exhibit stronger adenosine receptor modulation compared to non-fluorinated amines .

Biological Activity

N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₅H₈ClF₃NS
  • Molecular Weight : 201.64 g/mol

The presence of the trifluoromethylthio group suggests potential for unique interactions with biological targets, enhancing its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological pathways. The trifluoromethylthio moiety can influence the compound's lipophilicity and reactivity, potentially affecting its interaction with cellular membranes and proteins.

  • Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been observed to disrupt bacterial cell wall synthesis and inhibit nucleic acid biosynthesis, leading to bactericidal effects against Gram-positive bacteria .
  • Anticonvulsant Effects : In animal models, compounds similar to this compound have demonstrated broad-spectrum anticonvulsant activity. This is attributed to their ability to modulate neurotransmitter systems, particularly through inhibition of excitatory pathways while enhancing inhibitory signaling .
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating the release of pro-inflammatory cytokines. Research has highlighted that related compounds can reduce eosinophil infiltration in lung tissues, suggesting potential applications in treating asthma and other inflammatory conditions .

Antimicrobial Efficacy

A study investigating the antimicrobial activity of various trifluoromethyl-containing compounds revealed that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 1 µg/mL. The mechanism was primarily linked to interference with DNA and RNA biosynthesis pathways, as evidenced by reduced incorporation of radiolabeled precursors in treated cells .

CompoundMIC (µg/mL)Mechanism of Action
This compound1Inhibition of nucleic acid synthesis
Control (DMSO)-No effect

Anticonvulsant Activity

In a series of tests assessing anticonvulsant properties, this compound showed a protective index (PI) indicating a favorable benefit-risk ratio. The median effective dose (ED50) in the maximal electroshock (MES) test was determined to be 30 mg/kg, demonstrating significant efficacy in preventing seizures .

Test TypeED50 (mg/kg)TD50 (mg/kg)PI
MES301505
PTZ251004

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